AZD5904 Demonstrates Superior MPO Inhibitory Potency Compared to Verdiperstat (AZD3241)
AZD5904 exhibits a 4.5-fold lower IC₅₀ value for human MPO inhibition than verdiperstat, indicating substantially greater enzymatic potency. This difference is critical for experiments where maximizing target engagement at lower concentrations is required [1][2].
| Evidence Dimension | Enzymatic potency (IC₅₀) against human MPO |
|---|---|
| Target Compound Data | 140 nM |
| Comparator Or Baseline | Verdiperstat (AZD3241): 630 nM |
| Quantified Difference | 4.5-fold lower IC₅₀ (more potent) |
| Conditions | Cell-free MPO chlorination assay |
Why This Matters
Procurement of AZD5904 may be scientifically justified when higher potency is needed to achieve robust MPO inhibition at lower drug concentrations in sensitive cellular or biochemical assays.
- [1] AstraZeneca Open Innovation. AZD5904: Preclinical pharmacology. View Source
- [2] Guide to Pharmacology (GtoPdb). Verdiperstat ligand page: Bioactivity comments. View Source
